2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Description
This compound is a bifunctional molecule featuring a sulfonamide-substituted anilino group linked via a 2-oxoethyl ester to a 1,2,4-triazole derivative with a phenyl substituent and a sulfanyl-acetate moiety.
Properties
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c19-30(26,27)14-8-6-13(7-9-14)20-15(24)10-28-16(25)11-29-18-21-17(22-23-18)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,24)(H2,19,26,27)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVZFEDCAKOGEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as aniline derivatives, acetic anhydride, and triazole precursors under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-[(5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes, inhibiting their activity, while the triazole ring can participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several 1,2,4-triazole and sulfanyl-acetamide derivatives. Below is a systematic comparison based on substituent variations, pharmacological properties, and physicochemical characteristics:
Table 1: Structural and Functional Comparison with Analogous Compounds
*MW: Molecular weight (estimated for target compound: ~450–500 g/mol based on analogs).
Key Observations
Structural Variations and Pharmacological Potential The target compound’s sulfonamide group distinguishes it from analogs with chloro (), methyl (), or nitro/trifluoromethyl substituents (). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), suggesting possible therapeutic applications absent in chloro- or methyl-substituted analogs. The 5-phenyl-4H-1,2,4-triazole core contrasts with thiazolidinone () or benzylthiazole () derivatives. Triazoles generally exhibit better metabolic stability than thiazolidinones, which may degrade via ring-opening .
Physicochemical Properties Solubility: The dimethylamino group in enhances water solubility, whereas the target compound’s sulfonamide provides moderate polarity. Chloro () and trifluoromethyl () groups reduce solubility. Stability: Fluorobenzoyl () and sulfonamide groups (target compound) likely improve resistance to oxidative degradation compared to allyl () or nitro groups ().
Biological Activity
Biological Activity
The compound 2-[4-(aminosulfonyl)anilino]-2-oxoethyl 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfany]acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from various scientific studies and data.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C18H18N6O6S5
- Molecular Weight : 574.7 g/mol
- IUPAC Name : 2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Common synthetic routes include:
- Reagents : Use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA).
- Reaction Conditions : Controlled temperatures and sequential reactions to ensure high yield and purity.
Biological Activity
The biological activity of 2-[4-(aminosulfonyl)anilino]-2-oxoethyl 2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfany]acetate has been investigated in various studies:
Antitumor Activity
Research indicates that derivatives of compounds with similar structures exhibit significant antitumor activities. For example:
- In vitro studies have shown that compounds containing the triazole moiety can inhibit growth in various cancer cell lines, suggesting potential use in cancer therapy .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties:
- Studies have highlighted the effectiveness of sulfonamide derivatives against a range of bacterial strains, indicating that the sulfonamide group enhances antimicrobial activity .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
- Biochemical Pathway Modulation : Interaction with molecular targets can lead to alterations in cellular signaling pathways, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the key methodological considerations for synthesizing this compound with high purity and yield?
- Answer : The synthesis requires multi-step optimization, including:
- Stepwise functional group protection : To prevent undesired side reactions during sulfanyl and acetamide bond formation (e.g., using tert-butyloxycarbonyl (Boc) groups for amine protection) .
- Solvent and temperature control : Polar aprotic solvents (e.g., dimethylformamide) at 60–80°C improve reaction efficiency for sulfanylation steps .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) and recrystallization in ethanol-water mixtures enhance purity .
- Validation : Confirm intermediate structures via thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Answer : Employ a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify sulfanyl and acetamide linkages (e.g., δ 3.5–4.0 ppm for -S-CH2- groups; δ 170–175 ppm for carbonyl carbons) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated m/z 481.12 for C₁₉H₂₁N₅O₅S₂) .
- Elemental analysis : Match experimental C/H/N/S percentages to theoretical values (±0.3% tolerance) .
- Data Table :
| Technique | Purpose | Key Parameters |
|---|---|---|
| ¹H NMR | Confirm functional groups | δ 7.2–8.1 ppm (aromatic protons) |
| HPLC | Purity assessment | Retention time: 12.3 min (C18 column, acetonitrile/water) |
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action in biological systems?
- Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER force fields) to identify key binding residues .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to guide structural modifications for enhanced selectivity .
- Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ values for COX-2 inhibition) .
Q. What experimental strategies resolve contradictions in reported biological activity data across studies?
- Answer :
- Dose-response standardization : Use uniform concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) to minimize variability .
- Comparative assays : Test the compound alongside structurally similar derivatives (e.g., triazole or sulfonamide analogs) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC₅₀ or EC₅₀ values across labs .
Q. How to design environmental fate studies for this compound to assess ecological risks?
- Answer :
- Degradation kinetics : Conduct hydrolysis/photolysis experiments under controlled pH (4–9) and UV light (254 nm) to measure half-lives .
- Partition coefficients : Determine logP (octanol-water) and soil adsorption coefficients (Kd) to model bioaccumulation potential .
- Toxicity profiling : Use Daphnia magna or zebrafish embryos (OECD guidelines) to evaluate acute/chronic effects at environmentally relevant concentrations (ppb levels) .
Methodological Notes
- Synthesis Optimization : Prioritize reproducibility by documenting reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) .
- Data Interpretation : Cross-validate spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) to avoid misassignments .
- Ethical Compliance : Adhere to Green Chemistry principles (e.g., solvent recovery systems) during large-scale synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
